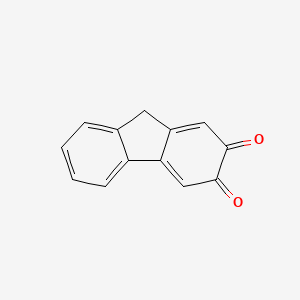
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate is an organic compound derived from anthracene It is characterized by its unique structure, which includes two benzoate groups attached to the 9,10-dioxo-9,10-dihydroanthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate typically involves the reaction of 9,10-dihydroanthracene with benzoic acid derivatives. One common method is the esterification reaction, where 9,10-dihydroanthracene is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl dibenzoate
- 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(propane-3,1-diyl)bis(phosphonic acid)
- 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl dibenzoate
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate is unique due to its specific substitution pattern and the presence of two benzoate groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
575489-38-2 |
|---|---|
Fórmula molecular |
C28H16O6 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
(5-benzoyloxy-9,10-dioxoanthracen-1-yl) benzoate |
InChI |
InChI=1S/C28H16O6/c29-25-20-14-8-16-22(34-28(32)18-11-5-2-6-12-18)24(20)26(30)19-13-7-15-21(23(19)25)33-27(31)17-9-3-1-4-10-17/h1-16H |
Clave InChI |
AKIWQLUBVUXEEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



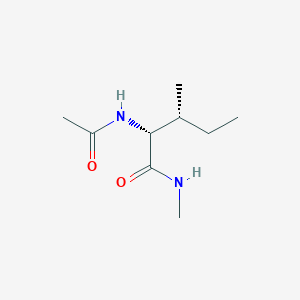

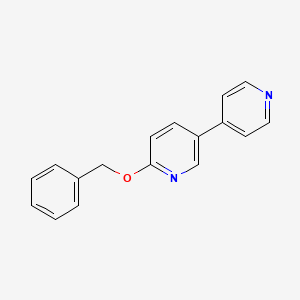

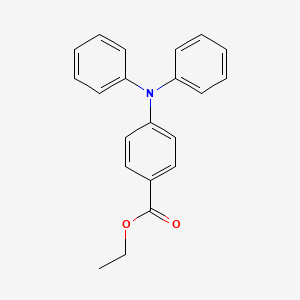
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
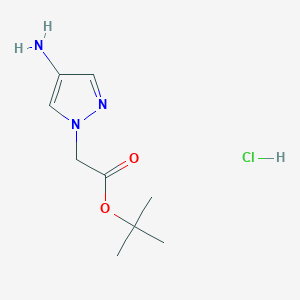
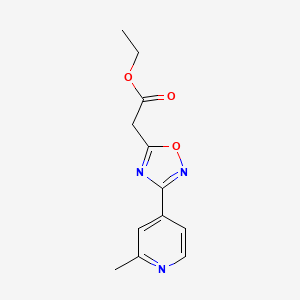

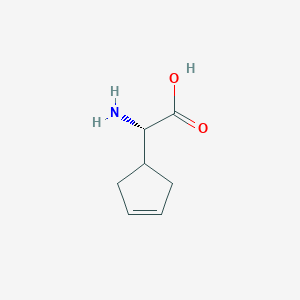

![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
